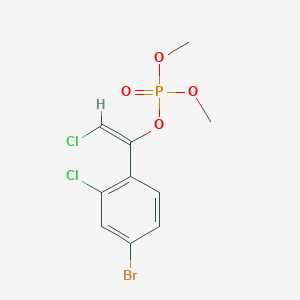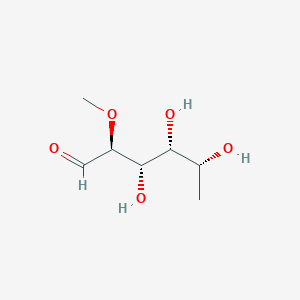
2-O-Methyl-6-deoxymannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-Methyl-6-deoxymannose is a sugar molecule that is commonly found in bacteria. It is a crucial component in the biosynthesis of many important bacterial polysaccharides and glycolipids. The molecule has gained significant attention in the scientific community due to its potential applications in the development of new antibiotics, vaccines, and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-O-Methyl-6-deoxymannose is not fully understood. However, it is believed to inhibit bacterial growth by interfering with the biosynthesis of bacterial cell walls. The molecule is also thought to enhance the immune response by activating specific immune cells.
Biochemische Und Physiologische Effekte
2-O-Methyl-6-deoxymannose has several biochemical and physiological effects. The molecule has been shown to inhibit the growth of several bacterial species, as well as enhance the immune response in animal models. Additionally, the molecule has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-O-Methyl-6-deoxymannose in lab experiments is its ability to inhibit the growth of several bacterial species. This makes it a valuable tool for studying the mechanisms of bacterial growth and the development of new antibiotics. However, the molecule also has some limitations, including its potential toxicity and the difficulty in synthesizing large quantities of the molecule.
Zukünftige Richtungen
There are several future directions for the study of 2-O-Methyl-6-deoxymannose. One potential area of research is the development of new antibiotics based on the molecule. Another area of research is the development of new vaccines that utilize the molecule to enhance the immune response. Additionally, the molecule may have potential applications in the treatment of inflammatory diseases and other conditions. Further research is needed to fully understand the potential of 2-O-Methyl-6-deoxymannose in these areas.
Synthesemethoden
The synthesis of 2-O-Methyl-6-deoxymannose involves several steps. The first step involves the conversion of glucose to mannose, followed by the addition of a methyl group to the 2-position of the mannose molecule. The final step involves the removal of the 6-position hydroxyl group to yield 2-O-Methyl-6-deoxymannose.
Wissenschaftliche Forschungsanwendungen
2-O-Methyl-6-deoxymannose has been extensively studied for its potential applications in the development of new antibiotics. The molecule is known to inhibit the growth of several bacterial species, including Streptococcus pneumoniae, which is a major cause of pneumonia, meningitis, and sepsis. The molecule has also been shown to enhance the immune response in animal models, making it a potential candidate for the development of new vaccines.
Eigenschaften
CAS-Nummer |
17212-17-8 |
|---|---|
Produktname |
2-O-Methyl-6-deoxymannose |
Molekularformel |
C7H14O5 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-3,4,5-trihydroxy-2-methoxyhexanal |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(10)7(11)5(3-8)12-2/h3-7,9-11H,1-2H3/t4-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
VCUILRLOJMHSMR-DBRKOABJSA-N |
Isomerische SMILES |
C[C@H]([C@H]([C@@H]([C@@H](C=O)OC)O)O)O |
SMILES |
CC(C(C(C(C=O)OC)O)O)O |
Kanonische SMILES |
CC(C(C(C(C=O)OC)O)O)O |
Synonyme |
2-methylrhamnose 2-O-methyl-6-deoxymannose 2-O-methyl-D-rhamnose 2-O-methylrhamnose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



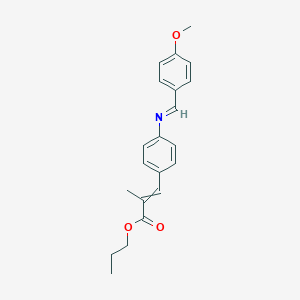
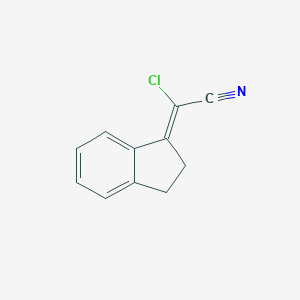
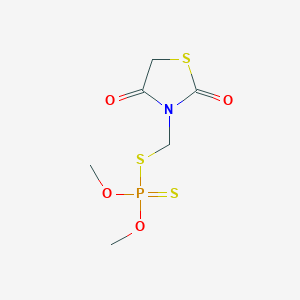
![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)
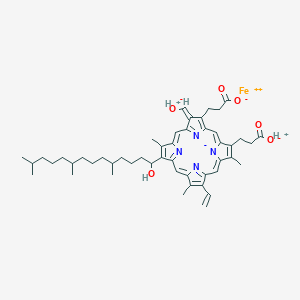
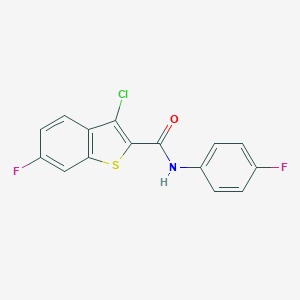
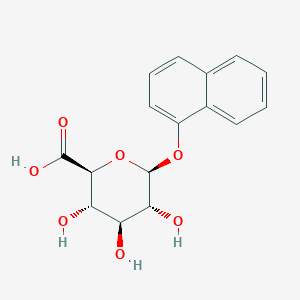
![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)
![4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231339.png)
![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
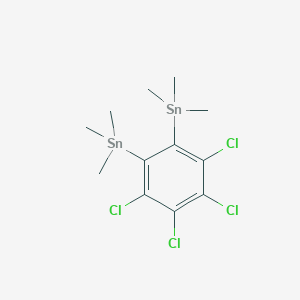
![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
